

(S,S)-CPI-1612: A Technical Guide to its Impact on Histone Acetylation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-regulators that play a central role in gene expression by acetylating histone and non-histone proteins. Dysregulation of EP300/CBP activity is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of (S,S)-CPI-1612, its quantitative impact on histone acetylation, and the experimental protocols used to elucidate its effects.

Introduction

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene regulation. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin state and transcriptional activation. The paralogous enzymes EP300 and CBP are master HATs that acetylate numerous histone and non-histone proteins, thereby regulating a wide array of cellular processes.

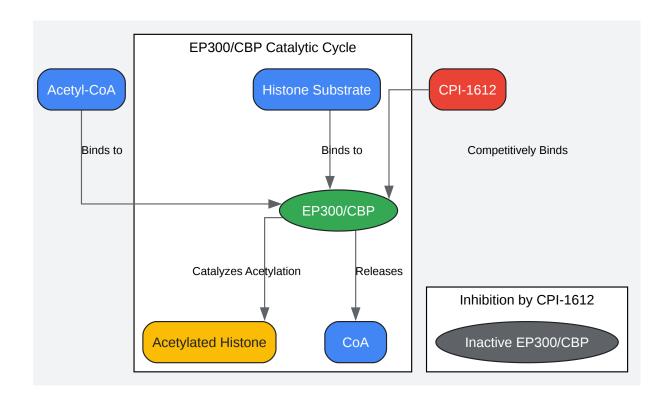
(S,S)-CPI-1612, hereafter referred to as CPI-1612, has emerged as a powerful chemical probe and potential therapeutic agent for targeting aberrant EP300/CBP activity. This document details the preclinical data on CPI-1612's effects on histone acetylation.



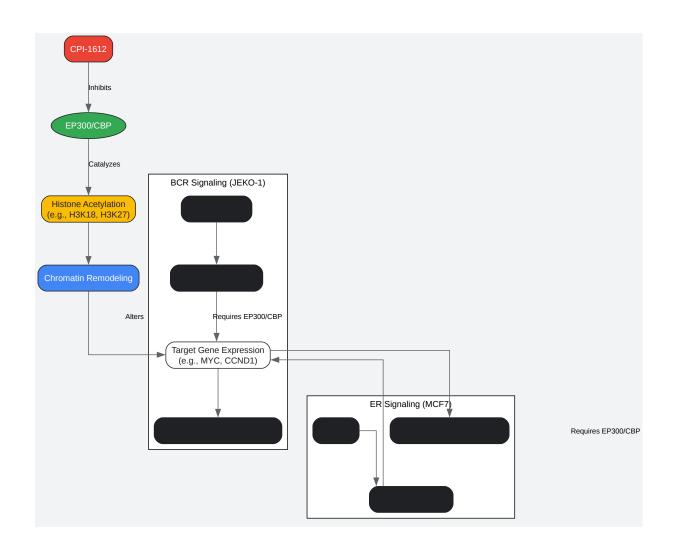
Mechanism of Action

CPI-1612 is an acetyl-CoA competitive inhibitor of the HAT activity of EP300 and CBP.[1] By binding to the acetyl-CoA binding pocket of these enzymes, CPI-1612 prevents the transfer of acetyl groups to their histone and non-histone substrates. This leads to a reduction in histone acetylation at specific lysine residues, which in turn can modulate gene expression and cellular function.

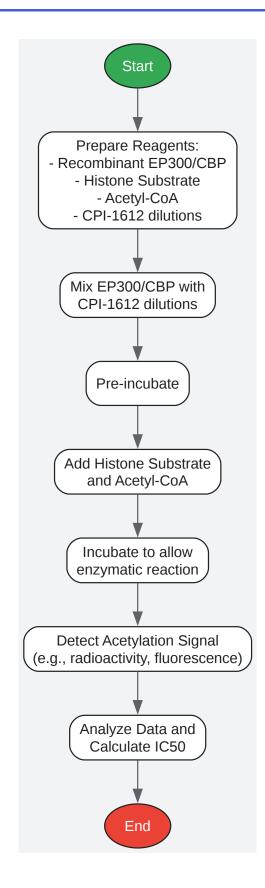












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References

- 1. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - Pan - Current Pharmaceutical Design [rjpbr.com]
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